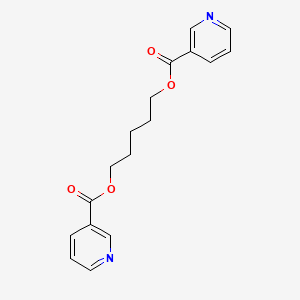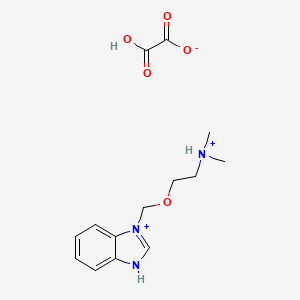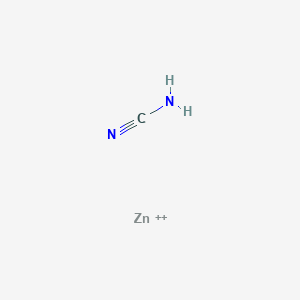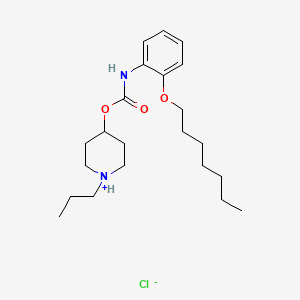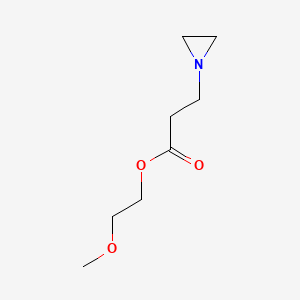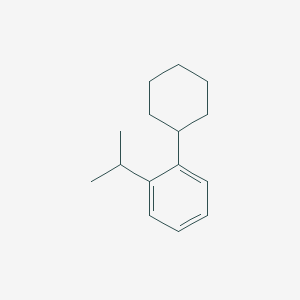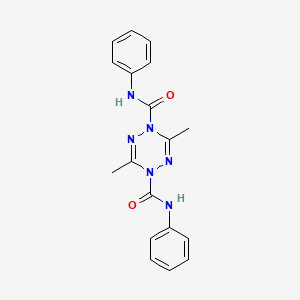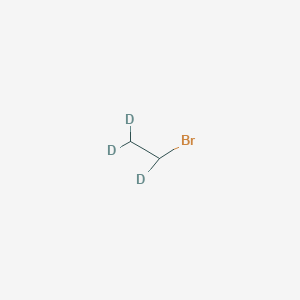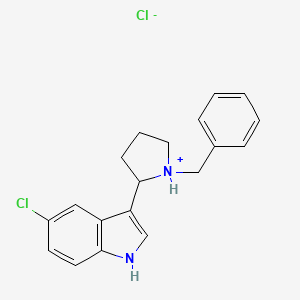
3-methylpentan-2-yl Nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methylpentan-2-yl nitrate is an organic compound with the molecular formula C6H13NO3 It is a nitrate ester derived from 3-methylpentan-2-ol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpentan-2-yl nitrate typically involves the nitration of 3-methylpentan-2-ol. The reaction is carried out by treating 3-methylpentan-2-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving higher yields and purity of the product.
化学反应分析
Types of Reactions
3-methylpentan-2-yl nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it back to 3-methylpentan-2-ol.
Substitution: It can participate in nucleophilic substitution reactions where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces nitro compounds.
Reduction: Yields 3-methylpentan-2-ol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
3-methylpentan-2-yl nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a vasodilator.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 3-methylpentan-2-yl nitrate involves its conversion to nitric oxide (NO) in biological systems. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle, leading to the dilation of blood vessels. This process involves the activation of guanylate cyclase and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels, which mediate the vasodilatory effects.
相似化合物的比较
Similar Compounds
3-methylpentan-2-ol: The parent alcohol from which 3-methylpentan-2-yl nitrate is derived.
2-methylpentan-2-yl nitrate: A structural isomer with different physical and chemical properties.
3-methyl-2-pentyl nitrate: Another nitrate ester with similar applications but different reactivity.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and biological activity. Its ability to release nitric oxide makes it particularly valuable in medical research and therapeutic applications.
属性
CAS 编号 |
123024-70-4 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC 名称 |
3-methylpentan-2-yl nitrate |
InChI |
InChI=1S/C6H13NO3/c1-4-5(2)6(3)10-7(8)9/h5-6H,4H2,1-3H3 |
InChI 键 |
IEHIEWLLOPOHIZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)O[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


